

bezuclastinib spectrum primary secondary resistance mutations

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Compound Focus: Bezuclastinib

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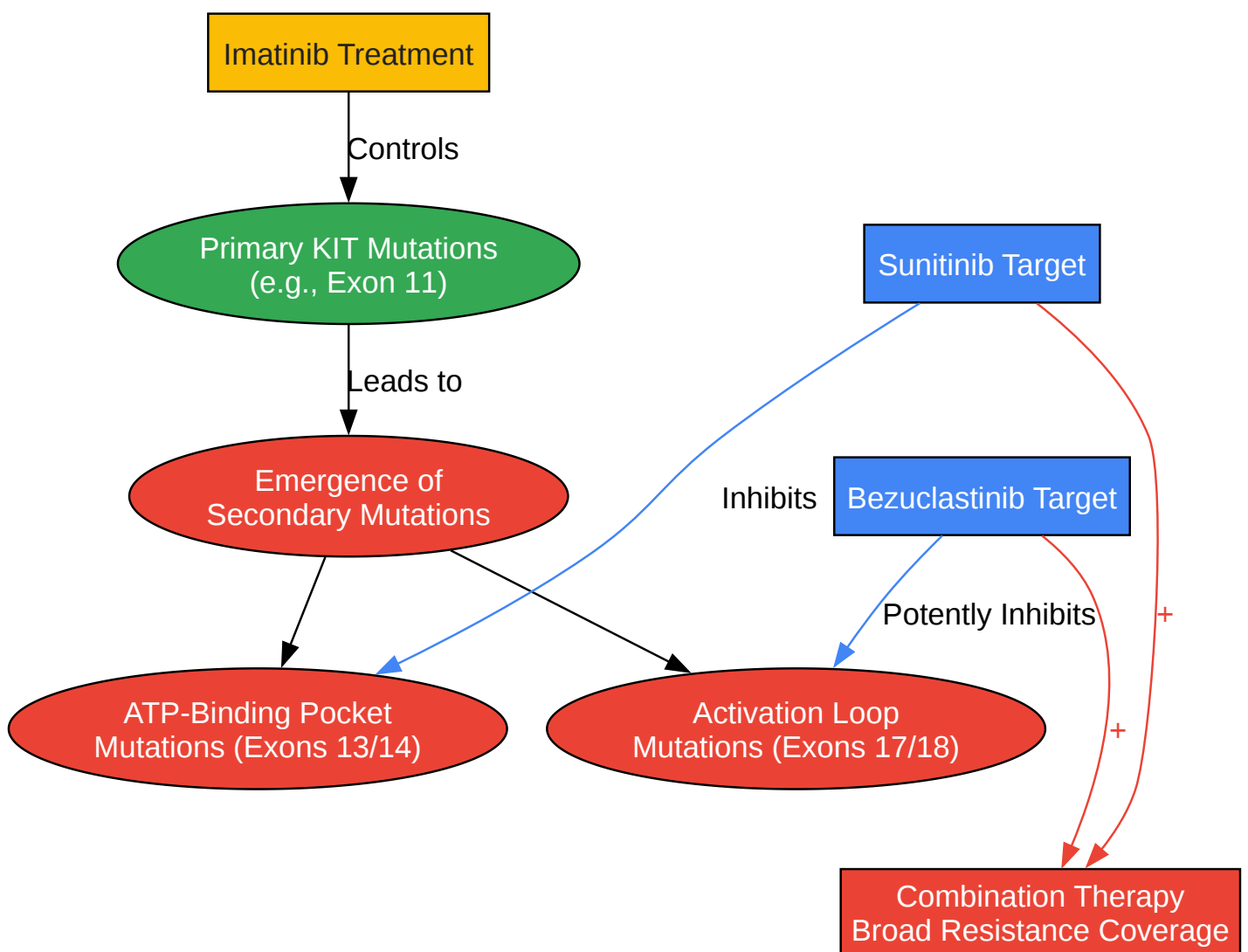
KIT Mutation Coverage of TKIs in GIST

TKI (Mechanism)	Primary Mutations (e.g., Exon 11, 9)	ATP-Binding Pocket Resistance (Exons 13/14)	Activation Loop Resistance (Exons 17/18)
Imatinib (Type II)	(Exon 11-sensitive; Exon 9-higher dose) [1]		
Sunitinib (Type II)	[1]	[1]	[1]
Regorafenib (Type II)	[1]	[1]	[1]
Ripretinib (Switch-Control)	[1]	(Limited) [1]	[1]
Bezuclastinib (Type I)	[2]	(Limited activity)	(Potent inhibitor) [2]

Table based on scientific literature and drug mechanism descriptions [1].

Scientific Rationale for Combination Therapy

The high selectivity of **bezuclastinib** is the key to its most promising application: rational combination therapy. Sunitinib, a previous standard second-line treatment, is potent against primary and ATP-binding pocket mutations but has weak activity against activation loop mutations [1]. Combining **bezuclastinib** with sunitinib creates a regimen that simultaneously targets a broad spectrum of primary and secondary KIT resistance mutations, effectively overcoming the limitations of either drug used alone [2] [3].



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*Rationale for combining **bezuclastinib** with sunitinib to overcome resistance [2] [3] [1].*

Clinical Trial Evidence

The promising preclinical rationale for the **bezuclastinib** and sunitinib combination is strongly supported by positive results from the global Phase 3 PEAK trial [4].

- **Efficacy:** The combination demonstrated a statistically significant improvement in median **Progression-Free Survival (mPFS)**, which was **16.5 months** compared to **9.2 months** for sunitinib monotherapy. This represents a **50% reduction in the risk of disease progression or death** (HR=0.50; p<0.0001) [4].
- **Response Rate:** The **Objective Response Rate (ORR)** was **46%** for the combination, nearly double the **26%** observed with sunitinib alone (p<0.0001) [4] [5].
- **Safety:** The safety profile of the combination was generally well-tolerated and manageable, with no unique risks identified beyond the known profile of sunitinib. The most common Grade 3+ adverse events included hypertension, neutropenia, and elevated liver enzymes (ALT/AST), which were predominantly transient and reversible [4].

Methodological Insights

For researchers, key methodological details from the clinical trials include:

- **PEAK Trial Design (Phase 3):** A randomized, open-label, multicenter study. Patients with imatinib-resistant or intolerant GIST were assigned 1:1 to receive either **bezuclastinib (600 mg daily) + sunitinib (37.5 mg daily)** or **sunitinib alone (37.5 mg daily)**. The primary endpoint was PFS assessed by blinded independent central review [3].
- **Dosing Rationale:** The selected doses were determined in earlier parts of the trial (Parts 1a/1b), which investigated pharmacokinetics and optimized the drug formulation to ensure a favorable safety profile and encourage long-term tolerability [3].

Based on the robust Phase 3 data, Cogent Biosciences is on track to **submit a New Drug Application (NDA) to the FDA in the first half of 2026** [4]. If approved, **bezuclastinib** in combination with sunitinib is poised to become the new standard of care for second-line GIST.

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